

handling and storage of hygroscopic diaminoguanidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diaminoguanidine**

Cat. No.: **B1197381**

[Get Quote](#)

Technical Support Center: Diaminoguanidine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of hygroscopic **diaminoguanidine** hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is **diaminoguanidine** hydrochloride and why is it hygroscopic?

Diaminoguanidine hydrochloride (CAS RN: 36062-19-8) is a guanidine analog that presents as a white to light beige crystalline powder.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its hygroscopic nature means it readily absorbs and retains moisture from the atmosphere.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This property is due to its molecular structure, which contains polar functional groups that attract water molecules.

Q2: What are the optimal storage conditions for **diaminoguanidine** hydrochloride?

To maintain its integrity, **diaminoguanidine** hydrochloride must be stored under controlled conditions.

- Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[\[2\]](#)[\[6\]](#)[\[7\]](#)

- Temperature: Keep in a cool, dry, and well-ventilated place.[6][7][8] Specific recommendations often include room temperature or refrigerated conditions (2-8°C); always consult the supplier's specific guidelines.[2][4][5]
- Location: Store away from heat sources and incompatible materials, particularly strong oxidizing agents.[1][7]

Q3: How can I minimize moisture absorption during handling?

Handling this compound requires specific precautions to prevent moisture uptake, which can compromise experimental results.[9]

- Work in a controlled environment, such as a glovebox with low humidity or under a flow of inert gas.
- Minimize the time the container is open to the atmosphere.
- Use pre-dried spatulas and weighing vessels.
- Promptly and tightly reseal the container after use.[6]

Q4: What are the visual signs of moisture absorption or degradation?

If the compound has absorbed moisture, its physical appearance may change. Look for:

- Clumping or caking: The fine powder may form lumps or become a solid mass.[9]
- Change in color: A noticeable change from its typical white or light beige appearance.
- Turbidity in solution: When dissolved, it may result in a very faint turbidity.[2][3]

Q5: What are the primary safety hazards and necessary precautions?

Diaminoguanidine hydrochloride is classified as an irritant and can be harmful.

- Hazards: It causes skin, eye, and respiratory system irritation.[2][10] It may be harmful if swallowed, inhaled, or absorbed through the skin.[2]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[6][11]
- Ventilation: Use only in a well-ventilated area to avoid inhaling dust.[6][7][12] A fume hood is recommended.
- Incompatibilities: Avoid contact with strong oxidizing agents.[1][7] There is a documented risk of an unanticipated explosion when reacting **diaminoguanidine** hydrochloride with sodium nitrite and ethanol.[10]

Troubleshooting Guide

Problem: My weighing results for **diaminoguanidine** hydrochloride are inconsistent.

- Possible Cause: The compound is rapidly absorbing atmospheric moisture on the balance, causing the weight to drift upwards. This is a common issue with hygroscopic materials.[9]
- Solution:
 - Use a weighing vessel with a cap (e.g., a vial).
 - Add the compound to the vessel inside a low-humidity environment (like a glovebox).
 - Cap the vessel before moving it to the balance.
 - Weigh the capped vessel. For subsequent measurements, quickly uncap, add or remove material, and immediately recap before re-weighing.
 - Alternatively, determine the weight by difference: weigh the capped stock bottle, transfer the approximate amount of powder needed, and re-weigh the stock bottle to calculate the exact amount dispensed.

Problem: The compound is difficult to dissolve or the solution appears slightly hazy.

- Possible Cause 1: The compound may not be highly soluble in the chosen solvent. While soluble in water, it is reportedly insoluble in methanol and ethanol.[13]

- Solution 1: Confirm the solubility in your specific solvent system. For aqueous solutions, the reported solubility is 50 mg/mL.[\[2\]](#)[\[4\]](#)[\[14\]](#) Gentle warming or sonication can aid dissolution, but be cautious of potential degradation with heat.
- Possible Cause 2: The material may have absorbed some moisture, leading to very faint turbidity upon dissolution.[\[2\]](#)[\[3\]](#)
- Solution 2: If slight haziness is acceptable for your application, proceed. For applications requiring high clarity, you may need to filter the solution through a 0.22 μm membrane.[\[13\]](#) Always use freshly opened or properly stored material for best results.

Problem: My experiment failed or yielded unexpected results.

- Possible Cause: The reagent may have been compromised by moisture absorption, leading to an inaccurate concentration of the active compound in your stock solution or its degradation.[\[9\]](#)
- Solution:
 - Review your handling and storage procedures to ensure they minimize moisture exposure.
 - Use a fresh, unopened container of the reagent to repeat the experiment.
 - If possible, perform a quality control check, such as Karl Fischer titration, on your stored material to determine the water content.[\[15\]](#) This can help you correct for the mass of water when preparing solutions.

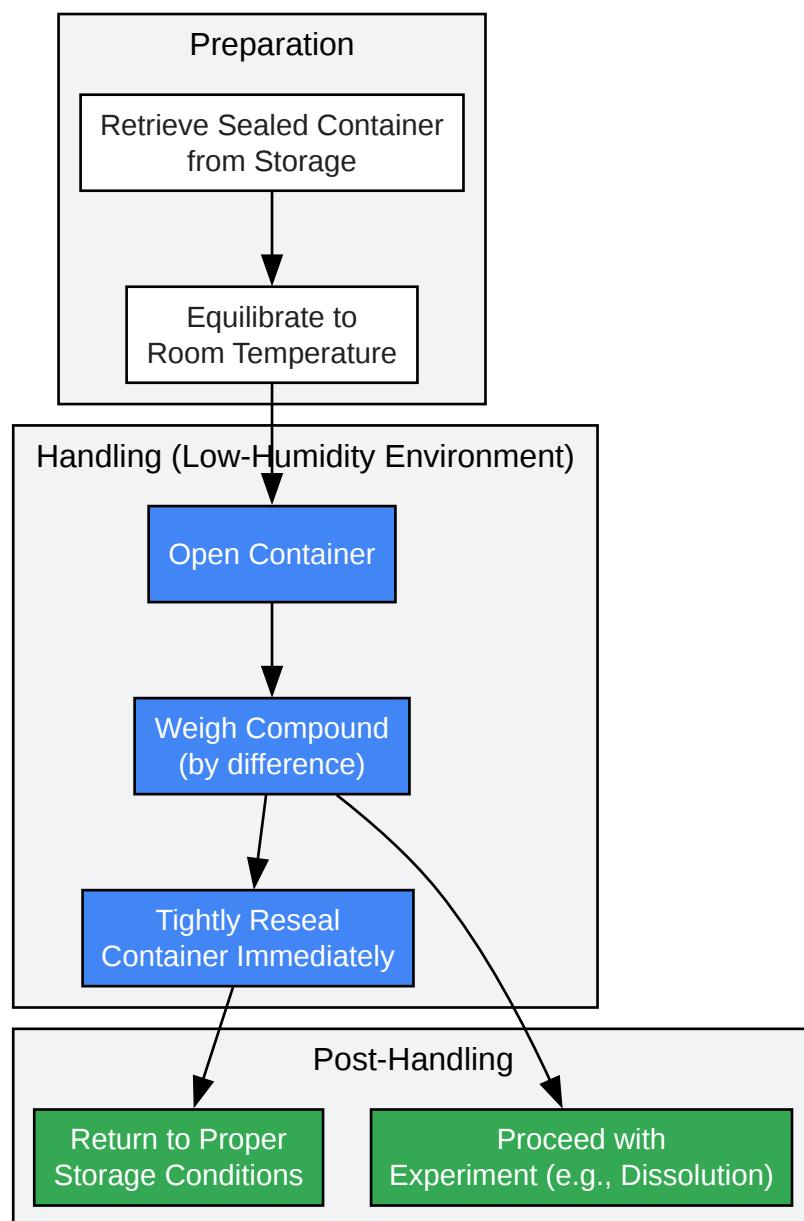
Quantitative Data

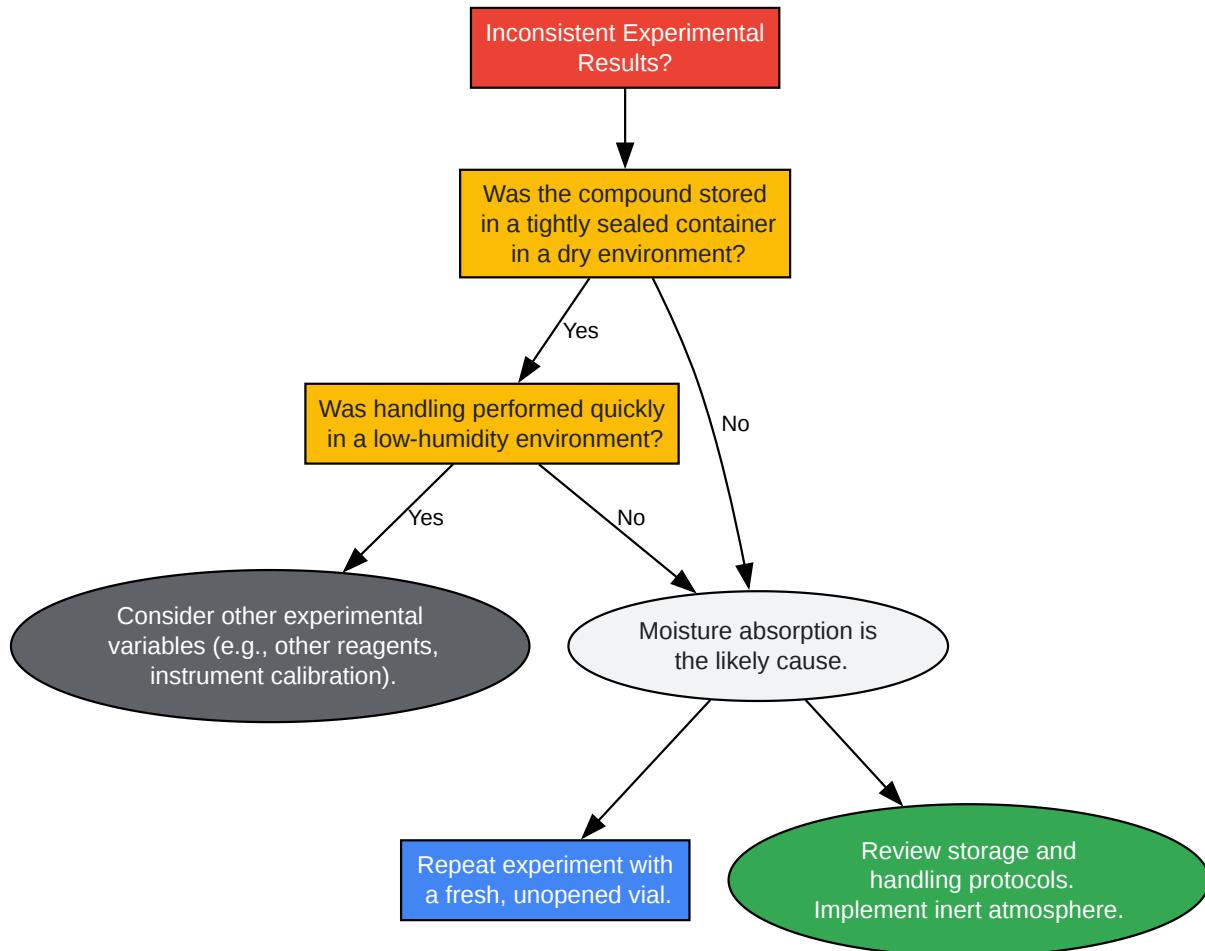
The following table summarizes key properties of **1,3-Diaminoguanidine** Monohydrochloride.

Property	Value	Citations
CAS Number	36062-19-8	[1] [7]
Molecular Formula	$\text{CH}_7\text{N}_5\cdot\text{HCl}$ (or CH_8ClN_5)	[1] [13] [14]
Molecular Weight	125.56 g/mol	[13] [14]
Appearance	White to light beige granular powder	[2] [3] [4]
Melting Point	180-182 °C (decomposes)	[2] [13] [16]
Solubility in Water	50 mg/mL	[2] [4] [13]
Key Characteristic	Hygroscopic / Moisture Sensitive	[2] [3] [17]
Incompatibilities	Strong oxidizing agents	[1] [7]

Experimental Protocols

Protocol 1: Weighing **Diaminoguanidine** Hydrochloride


- Preparation: Ensure all glassware (e.g., weighing boat, vial) and tools (spatulas) are clean and completely dry.
- Environment: Perform weighing in a controlled environment with low humidity, such as a glovebox or a balance draft shield flushed with dry nitrogen.
- Equilibration: Allow the sealed container of **diaminoguanidine** hydrochloride to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
- Weighing by Difference (Recommended):
 - Place the sealed stock container on the balance and tare.
 - Remove the container, open it, and quickly transfer the approximate amount of powder to your receiving vessel.


- Reseal the stock container tightly and place it back on the balance. The negative value displayed is the precise mass of the compound dispensed.
- Final Step: Tightly close the main container immediately after dispensing and store it according to recommendations.

Protocol 2: Preparation of an Aqueous Stock Solution

- Reagent Weighing: Accurately weigh the required amount of **diaminoguanidine** hydrochloride using the protocol described above.
- Solvent: Use high-purity, deionized water as the solvent. Degassing the water prior to use can be beneficial for sensitive applications.
- Dissolution: Add the weighed powder to the appropriate volume of water in a volumetric flask.
- Mixing: Mix by inversion or with a magnetic stirrer until the solid is fully dissolved. The solution should be clear to very slightly hazy and colorless to faintly yellow.[2][4]
- Storage: Store the prepared solution in a tightly sealed container. If not for immediate use, store at a low temperature (e.g., 2-8°C) to minimize potential degradation, and determine its stability over time for your specific experimental conditions.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chembk.com [chembk.com]

- 3. 1,3-Diaminoguanidine monohydrochloride CAS#: 36062-19-8 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. parchem.com [parchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,3-Diaminoguanidine Monohydrochloride Supplier & Manufacturer China | CAS 16169-09-4 | High Purity, Safety Data, Applications [sulfonic-acid.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. 1,3-Diaminoguanidine hydrochloride | CH8CIN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]
- 14. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 [chemicalbook.com]
- 15. N,N'-Diaminoguanidine monohydrochloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. parchem.com [parchem.com]
- 17. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [handling and storage of hygroscopic diaminoguanidine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197381#handling-and-storage-of-hygroscopic-diaminoguanidine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com